molecular formula C11H9ClF4O B14071328 1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one

1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14071328
M. Wt: 268.63 g/mol
InChI Key: BWTCTSNTLJCXFC-UHFFFAOYSA-N
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Description

1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C11H9ClF4O It is characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-difluorotoluene and chloroacetone.

    Halogenation: The difluorotoluene undergoes halogenation to introduce the difluoromethyl groups at the 2 and 3 positions of the phenyl ring.

    Condensation Reaction: The halogenated intermediate is then subjected to a condensation reaction with chloroacetone under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the propanone moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to yield corresponding hydroxy derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted derivatives, carboxylic acids, alcohols, and hydroxy derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.

    1-(2,3-Dichlorophenyl)-3-chloropropan-2-one: Contains dichloro groups instead of difluoromethyl groups.

Uniqueness

1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of difluoromethyl groups, which impart specific chemical and physical properties, such as increased lipophilicity and stability. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9ClF4O

Molecular Weight

268.63 g/mol

IUPAC Name

1-[2,3-bis(difluoromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H9ClF4O/c12-5-7(17)4-6-2-1-3-8(10(13)14)9(6)11(15)16/h1-3,10-11H,4-5H2

InChI Key

BWTCTSNTLJCXFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)F)C(F)F)CC(=O)CCl

Origin of Product

United States

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